molecular formula C21H22BrN3O5S B2660994 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031600-66-4

1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2660994
CAS No.: 1031600-66-4
M. Wt: 508.39
InChI Key: ZVSYHTUUFXFBPC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl group and at the 1-position with a 4-bromobenzenesulfonyl moiety. The molecular formula is C₂₀H₂₀BrN₃O₅S, with a calculated molar mass of 502.97 g/mol. The 2,4-dimethoxyphenyl group provides electron-donating effects, while the sulfonyl and bromine substituents enhance steric bulk and electrophilicity.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5S/c1-28-16-7-10-18(19(12-16)29-2)20-23-21(30-24-20)14-4-3-11-25(13-14)31(26,27)17-8-5-15(22)6-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSYHTUUFXFBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of certain atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.

    Chemical Biology: The compound may be used as a tool to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison with structurally related piperidine-oxadiazole derivatives:

4-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-1-(2-Thienylsulfonyl)Piperidine

  • Substituents :
    • Oxadiazole: 3-bromophenyl
    • Piperidine: 2-thienylsulfonyl
  • Molecular Formula : C₁₈H₁₇BrN₄O₃S₂
  • Molar Mass : 497.39 g/mol
  • The 3-bromophenyl on oxadiazole lacks methoxy groups, diminishing electron-donating effects compared to 2,4-dimethoxyphenyl .

1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine

  • Substituents :
    • Piperidine: 2,4-dimethoxybenzoyl
    • Oxadiazole: 4-fluorophenyl
  • Molecular Formula : C₂₃H₂₄FN₃O₄
  • Molar Mass : 425.45 g/mol
  • The 4-fluorophenyl substituent introduces moderate electron-withdrawing effects, contrasting with the electron-rich dimethoxyphenyl group .

1-(2,4-Dimethylbenzoyl)-4-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Methyl]Piperidine

  • Substituents :
    • Piperidine: 2,4-dimethylbenzoyl
    • Oxadiazole: Phenyl
  • Molecular Formula : C₂₃H₂₅N₃O₂
  • Molar Mass : 375.46 g/mol
  • Key Differences :
    • Methyl groups on the benzoyl reduce polarity compared to methoxy or sulfonyl groups.
    • Unsubstituted phenyl on oxadiazole lacks the electronic modulation seen in dimethoxyphenyl derivatives .

3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(4-Nitrophenyl)Acryloyl]Piperidine

  • Substituents :
    • Oxadiazole: 4-chlorophenyl
    • Piperidine: 4-nitrophenyl acryloyl
  • Molecular Formula : C₂₂H₁₉ClN₄O₄
  • Molar Mass : 438.86 g/mol
  • The acryloyl group introduces conjugation, altering π-π stacking interactions .

Research Findings and Implications

Electronic Effects :

  • Electron-donating groups (e.g., 2,4-dimethoxyphenyl) on oxadiazole enhance electron density, favoring interactions with electrophilic enzyme pockets. Conversely, electron-withdrawing groups (e.g., 4-fluorophenyl) may improve stability but reduce binding affinity in certain contexts .

Smaller substituents like thienylsulfonyl may enhance solubility but reduce selectivity .

Pharmacophore Flexibility :

  • Benzoyl vs. sulfonyl moieties on piperidine alter hydrogen-bonding networks. Sulfonyl groups are stronger hydrogen-bond acceptors, critical for interactions with serine proteases or kinases .

Metabolic Stability :

  • Nitro and halogen substituents (e.g., in ) may increase metabolic clearance due to susceptibility to reduction or hydrolysis, whereas methoxy groups offer better stability .

Biological Activity

The compound 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic derivative that combines the pharmacological properties of piperidine and oxadiazole moieties. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a 4-bromobenzenesulfonyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the piperidine and oxadiazole structures exhibit varying degrees of antibacterial activity. In particular, the synthesized derivatives showed moderate to strong activity against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Escherichia coliWeak to moderate
Staphylococcus aureusWeak to moderate
Pseudomonas aeruginosaWeak to moderate

The effectiveness against Salmonella typhi and Bacillus subtilis suggests potential applications in treating infections caused by these bacteria .

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values obtained from various studies:

Compound IC50 Value (µM)
This compoundTBD (To be determined)
Reference Standard (Thiourea)21.25±0.15

The synthesized compounds exhibited strong urease inhibition, with some demonstrating IC50 values significantly lower than the reference standard . This suggests potential use in conditions where urease activity is detrimental.

Bovine Serum Albumin (BSA) Binding

Binding affinity studies with BSA indicated that the compound interacts effectively with serum proteins. This interaction is crucial for understanding the pharmacokinetics and distribution of the compound in biological systems .

Case Studies

In a study involving a series of synthesized piperidine derivatives, several compounds were tested for their biological activities. Notably:

  • Compound A : Exhibited an IC50 of 2.14±0.003 µM against urease.
  • Compound B : Showed significant antibacterial activity against Salmonella typhi.

These findings highlight the potential therapeutic applications of piperidine derivatives in treating infections and enzyme-related disorders .

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